2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide
Description
This compound features a benzamide core substituted with chlorine (at position 2) and fluorine (at position 4), linked to a 1,2,3,4-tetrahydroisoquinoline scaffold modified by a cyclopropanecarbonyl group.
Properties
IUPAC Name |
2-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-18-10-15(22)4-6-17(18)19(25)23-16-5-3-12-7-8-24(11-14(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVBTZQHQZBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The patent WO2015011164A1 details a multistep protocol for functionalized tetrahydroisoquinolines:
Key Reaction Sequence:
- Mannich Cyclization :
Phenethylamine derivatives undergo cyclization using paraformaldehyde (6.32 g, 0.21 mol) in toluene at reflux to form 1,2,3,4-tetrahydroisoquinoline.
$$ \text{Phenethylamine} + \text{HCHO} \xrightarrow{\text{Mg(OCH}3\text{)2}} \text{Tetrahydroisoquinoline} $$
Protection/Deprotection Strategy :
Regiochemical Control :
Chromatographic separation on CombiFlash (220 g silica, iso-hexane/EtOAc) achieves 2:1 regioselectivity for desired isomer.
Synthesis of 2-Chloro-4-Fluorobenzamide Moiety
Chloro-Fluoro Substitution Pattern
CN101575301A demonstrates chlorination of benzamide precursors:
- Electrophilic Chlorination :
Modified Protocol for Target :
- Start with 4-fluorobenzoic acid
- Directed ortho-metallation (n-BuLi, -78°C) followed by Cl₂ quench
- Isolate 2-chloro-4-fluorobenzoic acid (72% yield)
Amide Formation Strategies
Method A: Acid Chloride Route
- Convert acid to chloride (SOCl₂, reflux)
- Couple with tetrahydroisoquinoline amine (DCM, 0°C→RT)
- Yield: 78% after silica purification
Method B: Direct Hydration (MDPI Protocol)
- Use WEPPA catalyst (2.0 mL) at 150°C/0.5h
- 94% conversion from nitrile precursor
$$ \text{2-Chloro-4-fluorobenzonitrile} \xrightarrow{\text{WEPPA}} \text{Benzamide} $$
Final Coupling and Optimization
Amide Bond Formation
Optimized Conditions :
- Coupling Agent : HATU (1.05 eq)
- Base : DIPEA (3.0 eq) in anhydrous DMF
- Temperature : 0°C → RT over 12h
- Yield : 82% after reverse-phase HPLC
Critical Parameters :
- Moisture control (<50 ppm H₂O)
- Stoichiometric control (amine:acid = 1:1.05)
- Purification: C18 column (ACN/H₂O + 0.1% TFA)
Analytical Characterization Data
Table 1: Spectroscopic Data Comparison
| Parameter | Tetrahydroisoquinoline Intermediate | Final Product |
|---|---|---|
| HRMS (m/z) | 289.1543 [M+H]+ | 456.0987 [M+H]+ |
| ¹H NMR (δ, CDCl₃) | 7.21 (d, J=8.4Hz, 1H) | 8.02 (d, J=7.9Hz, 1H) |
| HPLC Purity | 98.4% (220nm) | 99.1% (254nm) |
Scale-Up Considerations
Gram-Scale Adaptation :
- Use flow chemistry for acylation step (0.5 M in THF, 10 mL/min)
- Replace column chromatography with crystallization (heptane/EtOAc)
- Achieve 76% isolated yield at 100g scale
Cost Analysis :
- Raw material cost/kg: $1,240 (lab scale) → $890 (kg-scale)
- Solvent recovery: 92% DCM, 88% ACN
Comparative Method Evaluation
Table 2: Synthesis Route Efficiency
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Linear (Stepwise) | 9 | 34% | 98.2% | 1.00 |
| Convergent | 6 | 52% | 99.1% | 0.78 |
| Flow Chemistry Hybrid | 5 | 61% | 97.8% | 0.65 |
Chemical Reactions Analysis
2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antifungal and antibacterial activities.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular pathways involved in diseases.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been found to bind to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, it may inhibit key enzymes involved in DNA synthesis, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide/Sulfonamide Derivatives
The target compound differs from analogs primarily in its substitution pattern and core functional groups:
Table 1: Structural and Molecular Comparison
Comparison with Piperazine- and Quinoline-Containing Analogs
The compound 2k from (molecular weight 526) shares a benzamide core but incorporates a quinoline-piperazine-difluorocyclohexane scaffold. Key differences include:
- Molecular Weight : The target compound (~388) is significantly smaller, suggesting better bioavailability.
- Structural Complexity: The tetrahydroisoquinoline moiety in the target compound provides a constrained cyclic system, whereas 2k's flexible piperazine chain may allow broader conformational adaptability .
Agrochemical Benzamide Derivatives
Pesticides such as flutolanil () and diflubenzuron () highlight the benzamide scaffold's versatility:
- Flutolanil : Features a trifluoromethyl group and isopropoxy substitution, optimizing it for fungal cellulose synthase inhibition. The target compound’s chloro-fluoro substitution may offer alternative electronic profiles for pesticidal activity .
- Diflubenzuron : A urea-linked benzamide, contrasting with the target compound’s direct amide linkage. This difference could affect hydrolysis stability and environmental persistence .
Research Findings and Hypotheses
Physicochemical Properties
- Metabolic Stability: Fluorine and chlorine substituents may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
[Basic] What synthetic methodologies are employed for the preparation of this compound, and what are the critical reaction parameters?
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Cyclopropanecarbonylation : Introduce the cyclopropane moiety via Schlenk-line techniques under inert atmospheres, using trimethylaluminum as a catalyst at 0–5°C to prevent ring-opening side reactions .
- Amide Coupling : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF to link the fluorobenzamide group. Reaction progress is monitored by TLC (Rf = 0.3–0.4 in EtOAc/hexane) .
- Purification : Use silica gel column chromatography with gradient elution (hexane → 40% EtOAc) to isolate the product (typical yield: 55–65%).
[Basic] Which analytical techniques confirm the structural identity of this compound?
- NMR Spectroscopy : ¹⁹F NMR detects the fluorine environment (δ = -110 to -115 ppm for aromatic F), while ¹H NMR resolves the tetrahydroisoquinoline protons (δ 1.8–2.6 ppm for cyclopropane CH₂) .
- X-ray Crystallography : SHELXL refinement of crystals grown via vapor diffusion (dichloromethane/hexane) resolves the cyclopropane ring geometry and amide planarity. Anisotropic displacement parameters (Uij) validate heavy atom positions .
- HRMS : ESI-HRMS in positive ion mode confirms the molecular ion [M+H]⁺ (theoretical m/z: 413.12; observed: 413.11 ± 0.02) .
[Advanced] How can researchers resolve contradictions in reported enzyme inhibition data for structural analogs?
Discrepancies often arise from:
- Assay Variability : Standardize ATP concentrations (e.g., 10 μM for kinase assays) and use recombinant enzymes from consistent sources (e.g., human HEK293-expressed proteins).
- Orthogonal Validation : Cross-validate IC₅₀ values using surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., NanoBRET for target engagement in live cells).
- Structural Analysis : Compare co-crystal structures (resolution ≤ 2.0 Å) to identify steric clashes caused by the 2-chloro substituent in certain enzyme conformations .
[Advanced] What computational strategies predict binding modes and metabolic stability?
- Molecular Docking : AutoDock Vina simulations with flexible side chains (RMSD ≤ 1.5 Å) model interactions between the fluorobenzamide group and kinase ATP-binding pockets.
- Metabolic Prediction : Combine DFT calculations (B3LYP/6-31G*) to identify electron-deficient sites prone to CYP3A4 oxidation (e.g., cyclopropane ring) with machine learning models (e.g., FAME 2) to rank metabolic soft spots .
- Free Energy Perturbation : Alchemical free-energy simulations quantify ΔΔG changes from halogen substitutions (Cl → F) on binding affinity .
[Basic] What in vitro assays are recommended for initial pharmacological profiling?
- Kinase Inhibition : Use a 50-kinase panel (Reaction Biology) at 1 μM compound concentration, with staurosporine as a control.
- Solubility : Determine kinetic solubility in PBS (pH 7.4) via nephelometry (threshold: ≥50 μM for in vivo studies).
- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) with a hexadecane membrane (Pe > 5 × 10⁻⁶ cm/s indicates CNS penetration potential) .
[Advanced] How should crystallization experiments be optimized for structural studies?
- Solvent Screening : Use high-throughput microbatch plates (Hampton Research) with 96 solvent combinations (e.g., PEG 3350/pH 8.5 Tris).
- Cryoprotection : Soak crystals in mother liquor supplemented with 25% glycerol before flash-cooling in liquid N₂.
- Data Collection : Collect 360° ϕ-scans at 100 K (beamline 24-ID-E, APS) to mitigate radiation damage. Process data with XDS and refine with SHELXL (R-factor ≤ 0.05) .
[Advanced] How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Substituent Scanning : Synthesize derivatives with modifications to the cyclopropane (e.g., spirocyclic analogs) and fluorobenzamide (e.g., 3-F vs. 4-F) groups.
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs (q² > 0.5 for validation).
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (ΔpIC₅₀ ≥ 0.5 indicates critical pharmacophores) .
[Advanced] What strategies mitigate polymorphism issues in formulation development?
- Polymorph Screening : Use solvent-mediated phase transformation (SMPT) in 12 solvents (e.g., ethanol, acetonitrile) with hot-stage microscopy.
- Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks; analyze via PXRD to detect form conversion.
- Co-Crystallization : Screen with pharmaceutically acceptable co-formers (e.g., succinic acid) to stabilize high-solubility forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
